(E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene
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Overview
Description
(E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methoxyvinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and methoxyvinyl derivatives.
Reaction Conditions: A common synthetic route involves the Wittig reaction, where the aldehyde group of 2-fluoro-4-methoxybenzaldehyde reacts with a phosphonium ylide derived from methoxyvinyl compounds. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The product is typically purified using column chromatography or recrystallization techniques to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyvinyl group typically yields aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structural features make it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used to study the effects of fluorine and methoxy groups on biological systems, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism by which (E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the methoxy groups can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene: Similar structure but with a bromine atom instead of fluorine.
1-Methoxy-4-[(E)-2-methoxyvinyl]benzene: Lacks the fluorine atom, affecting its reactivity and applications.
1-Fluoro-3-[(E)-2-Methoxyvinyl]Benzene: Similar but with different positioning of the fluorine and methoxyvinyl groups.
Uniqueness
(E)-2-Fluoro-4-methoxy-1-(2-methoxyvinyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-12-6-5-8-3-4-9(13-2)7-10(8)11/h3-7H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVIPIVRYYJCA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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